1-Bromo-3,5-dimethyl-2-propan-2-yloxybenzene
Overview
Description
1-Bromo-3,5-dimethyl-2-propan-2-yloxybenzene is an organic compound with the molecular formula C11H15BrO. It is a brominated aromatic ether, characterized by the presence of a bromine atom, two methyl groups, and an isopropoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3,5-dimethyl-2-propan-2-yloxybenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethylphenol followed by etherification with isopropyl bromide. The reaction typically requires a catalyst such as potassium carbonate and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-dimethyl-2-propan-2-yloxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Products include substituted aromatic ethers or thioethers.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include the corresponding hydrocarbon.
Scientific Research Applications
1-Bromo-3,5-dimethyl-2-propan-2-yloxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-dimethyl-2-propan-2-yloxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic attack, electrophilic substitution, or radical-mediated processes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,5-dimethylbenzene: Lacks the isopropoxy group, resulting in different reactivity and applications.
1-Bromo-2-isopropoxybenzene: Lacks the methyl groups, affecting its chemical properties and uses.
3,5-Dimethylphenol: Lacks the bromine and isopropoxy groups, leading to distinct reactivity and applications.
Uniqueness
1-Bromo-3,5-dimethyl-2-propan-2-yloxybenzene is unique due to the combination of its bromine atom, methyl groups, and isopropoxy group. This unique structure imparts specific reactivity and makes it valuable in various chemical transformations and research applications .
Properties
IUPAC Name |
1-bromo-3,5-dimethyl-2-propan-2-yloxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7(2)13-11-9(4)5-8(3)6-10(11)12/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUVCOLTCHFWMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245718 | |
Record name | 1-Bromo-3,5-dimethyl-2-(1-methylethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95717-62-7 | |
Record name | 1-Bromo-3,5-dimethyl-2-(1-methylethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95717-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3,5-dimethyl-2-(1-methylethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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